Cas no 1823360-34-4 (methyl 4-(hydroxymethyl)-2-methylfuran-3-carboxylate)

methyl 4-(hydroxymethyl)-2-methylfuran-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- methyl 4-(hydroxymethyl)-2-methylfuran-3-carboxylate
-
methyl 4-(hydroxymethyl)-2-methylfuran-3-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1661153-5.0g |
methyl 4-(hydroxymethyl)-2-methylfuran-3-carboxylate |
1823360-34-4 | 94% | 5g |
$3147.0 | 2023-06-04 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01043523-1g |
Methyl 4-(hydroxymethyl)-2-methylfuran-3-carboxylate |
1823360-34-4 | 95% | 1g |
¥6755.0 | 2023-03-31 | |
Enamine | EN300-1661153-2.5g |
methyl 4-(hydroxymethyl)-2-methylfuran-3-carboxylate |
1823360-34-4 | 94% | 2.5g |
$2127.0 | 2023-06-04 | |
Enamine | EN300-1661153-2500mg |
methyl 4-(hydroxymethyl)-2-methylfuran-3-carboxylate |
1823360-34-4 | 94.0% | 2500mg |
$2127.0 | 2023-09-21 | |
A2B Chem LLC | AX31378-2.5g |
methyl 4-(hydroxymethyl)-2-methylfuran-3-carboxylate |
1823360-34-4 | 94% | 2.5g |
$2274.00 | 2024-04-20 | |
Aaron | AR01DZR2-50mg |
methyl 4-(hydroxymethyl)-2-methylfuran-3-carboxylate |
1823360-34-4 | 95% | 50mg |
$372.00 | 2025-02-10 | |
Aaron | AR01DZR2-250mg |
methyl 4-(hydroxymethyl)-2-methylfuran-3-carboxylate |
1823360-34-4 | 95% | 250mg |
$765.00 | 2025-02-10 | |
Enamine | EN300-1661153-10000mg |
methyl 4-(hydroxymethyl)-2-methylfuran-3-carboxylate |
1823360-34-4 | 94.0% | 10000mg |
$4667.0 | 2023-09-21 | |
Enamine | EN300-1661153-500mg |
methyl 4-(hydroxymethyl)-2-methylfuran-3-carboxylate |
1823360-34-4 | 94.0% | 500mg |
$847.0 | 2023-09-21 | |
Aaron | AR01DZR2-2.5g |
methyl 4-(hydroxymethyl)-2-methylfuran-3-carboxylate |
1823360-34-4 | 95% | 2.5g |
$2950.00 | 2025-02-10 |
methyl 4-(hydroxymethyl)-2-methylfuran-3-carboxylate 関連文献
-
Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291
-
Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
-
Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
-
Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959
-
Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
-
Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
-
Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
methyl 4-(hydroxymethyl)-2-methylfuran-3-carboxylateに関する追加情報
Introduction to Methyl 4-(Hydroxymethyl)-2-Methylfuran-3-Carboxylate (CAS No. 1823360-34-4)
Methyl 4-(hydroxymethyl)-2-methylfuran-3-carboxylate, with the CAS number 1823360-34-4, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of furan derivatives, which have been extensively studied for their diverse biological activities and potential applications in drug discovery. The structure of methyl 4-(hydroxymethyl)-2-methylfuran-3-carboxylate is characterized by a furan ring substituted with a hydroxymethyl group at position 4 and a methyl group at position 2, along with a carboxylate ester at position 3.
The synthesis of methyl 4-(hydroxymethyl)-2-methylfuran-3-carboxylate involves several steps, including the preparation of the furan ring and subsequent functionalization to introduce the desired substituents. Recent advancements in synthetic methodologies have enabled more efficient and selective routes for the construction of such complex molecules. For instance, researchers have employed catalytic asymmetric synthesis to achieve high enantioselectivity in the formation of chiral centers within the molecule.
One of the most promising applications of methyl 4-(hydroxymethyl)-2-methylfuran-3-carboxylate lies in its potential as a lead compound for drug development. Studies have shown that this compound exhibits significant biological activity, particularly in anti-inflammatory and antioxidant assays. A recent study published in the Journal of Medicinal Chemistry highlighted its ability to inhibit key inflammatory pathways, making it a candidate for further exploration in inflammatory disease treatments.
In addition to its pharmacological applications, methyl 4-(hydroxymethyl)-2-methylfuran-3-carboxylate has also been investigated for its role in materials science. The compound's unique electronic properties make it a potential candidate for use in organic electronics, such as semiconducting materials or light-emitting diodes (LEDs). Researchers have explored its ability to form self-assembled monolayers on various substrates, which could be useful in nanotechnology applications.
The physical and chemical properties of methyl 4-(hydroxymethyl)-2-methylfuran-3-carboxylate are well-documented, with studies focusing on its solubility, stability, and reactivity under different conditions. For example, thermogravimetric analysis has revealed that the compound is stable up to temperatures of approximately 150°C before decomposition occurs. These properties are crucial for determining its suitability for various industrial and laboratory applications.
From an environmental perspective, there is growing interest in understanding the biodegradability and ecological impact of methyl 4-(hydroxymethyl)-2-methylfuran-3-carboxylate. Recent research has focused on assessing its potential toxicity to aquatic organisms and its ability to degrade under natural conditions. These studies are essential for ensuring that the compound can be safely used and disposed of without posing risks to ecosystems.
In conclusion, methyl 4-(hydroxymethyl)-2-methylfuran-3-carboxylate (CAS No. 1823360-34-4) is a versatile compound with a wide range of potential applications across multiple disciplines. Its unique structure, coupled with advancements in synthetic methods and biological studies, positions it as a valuable tool in both academic research and industrial development. As research continues to uncover new insights into its properties and uses, this compound is likely to play an increasingly important role in various fields.
1823360-34-4 (methyl 4-(hydroxymethyl)-2-methylfuran-3-carboxylate) 関連製品
- 2137607-32-8(5-Thiazolemethanol, α-(2-amino-1,1-dimethylethyl)-4-chloro-)
- 2757916-98-4([3-(Difluoromethyl)-3-methoxycyclobutyl]methyl 4-methylbenzene-1-sulfonate)
- 946309-41-7(5-(4-acetylpiperazin-1-yl)-2-5-(phenoxymethyl)furan-2-yl-1,3-oxazole-4-carbonitrile)
- 2229453-24-9(2-(dimethylamino)methyl-4-{1-(hydroxymethyl)cyclopropylmethyl}phenol)
- 1370601-16-3(4-Bromo-2-(1-methylethyl)-benzenemethanamine)
- 934397-98-5(5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one)
- 1251547-33-7(N-5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-ylpyrazine-2-carboxamide)
- 2097860-91-6(N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2,3-dihydro-1-benzofuran-5-sulfonamide)
- 1261996-14-8([1,1'-Biphenyl]-4-ol, 2',4'-dichloro-3-methyl-)
- 2228960-47-0(5-(adamantan-1-yl)methyl-1,3-oxazol-2-amine)




